molecular formula C8H5Cl3O B1307633 2,2-Dichloro-1-(4-chlorophenyl)ethanone CAS No. 5157-57-3

2,2-Dichloro-1-(4-chlorophenyl)ethanone

Cat. No. B1307633
CAS RN: 5157-57-3
M. Wt: 223.5 g/mol
InChI Key: BZOFRNRRMMEHOB-UHFFFAOYSA-N
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Description

2,2-Dichloro-1-(4-chlorophenyl)ethanone is a chemical compound with the molecular formula C8H5Cl3O . It has a molecular weight of 223.49 . The IUPAC name for this compound is 2,2-dichloro-1-(4-chlorophenyl)ethanone .


Molecular Structure Analysis

The InChI code for 2,2-Dichloro-1-(4-chlorophenyl)ethanone is 1S/C8H5Cl3O/c9-6-3-1-5(2-4-6)7(12)8(10)11/h1-4,8H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

2,2-Dichloro-1-(4-chlorophenyl)ethanone has a boiling point of 128° Torr and a melting point of 61-62°C .

Scientific Research Applications

General Properties

2,2-Dichloro-1-(4-chlorophenyl)ethanone is a chemical compound with the molecular formula C8H5Cl3O. It has a molecular weight of 223.49 . The compound has a boiling point of 128/10 Torr and a melting point of 61-62 .

Potential Applications

While specific applications for this compound are not well-documented, compounds with similar structures, such as thiazoles, have diverse biological activities. Thiazoles have been found to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Synthetic Intermediate

The title compound has been widely used as a synthetic intermediate for a number of chemical families of pharmaceuticals, pesticides, petrochemicals, etc .

Similar Compounds

Although specific applications for 2,2-Dichloro-1-(4-chlorophenyl)ethanone are not well-documented, compounds with similar structures have been studied. For example, 1,1-Dichloro-2,2-bis(4-chlorophenyl)ethane (DDE) has been used to study the ability of Pseudomonas acidovorans M3GY to transform DDE and its unchlorinated analog, 1,1-diphenylethylene (DPE). It has been used to investigate the role of incubation time, solvent type, yeast inoculum growth stage and concentration on the results of yeast assay for estrogenic compounds .

Safety And Hazards

The safety information available indicates that 2,2-Dichloro-1-(4-chlorophenyl)ethanone is an irritant . It’s always recommended to handle it with appropriate safety measures.

properties

IUPAC Name

2,2-dichloro-1-(4-chlorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl3O/c9-6-3-1-5(2-4-6)7(12)8(10)11/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZOFRNRRMMEHOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20400927
Record name 2,2-dichloro-1-(4-chlorophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dichloro-1-(4-chlorophenyl)ethanone

CAS RN

5157-57-3
Record name 2,2-dichloro-1-(4-chlorophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,4'-TRICHLOROACETOPHENONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
AO Terent'ev, SV Khodykin, NA Troitskii, YN Ogibin… - …, 2004 - thieme-connect.com
Arylethanones are readily chlorinated with an aqueous HCl-H 2 O 2 system using ethanol as a cosolvent. The reaction proceeds rapidly and results in selective conversion of 1-…
Number of citations: 18 www.thieme-connect.com
Z Zheng, B Han, P Cheng, J Niu, A Wang - Tetrahedron, 2014 - Elsevier
New process that can selectively prepare α,α-dichloro ketones from various ketones with 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) using ammonium chloride as a catalyst is …
Number of citations: 34 www.sciencedirect.com
AR Jagdale, PV Chouthaiwale, A Sudalai - 2009 - nopr.niscpr.res.in
Copper(II) triflate catalyses efficiently the -halogentaion of aryl or alkyl ketones with 1,3-dichloro-5,5′-dimethylhydantoin and N-bromosuccinimde to give the corresponding , -…
Number of citations: 20 nopr.niscpr.res.in
L Finck, J Brals, B Pavuluri, F Gallou… - The Journal of Organic …, 2018 - ACS Publications
Using micelles of FI-750-M, visible light, photocatalysts, and inexpensive halogenating reagents, such as N-bromosuccinimide and N-chlorosuccinimde, selective oxyhalogenations of …
Number of citations: 60 pubs.acs.org
X Zhang, Y Wu, Y Zhang, H Liu, Z Xie, S Fu, F Liu - Tetrahedron, 2017 - Elsevier
With water as the sole solvent, a green and efficient method has been developed for the synthesis of various α,α-dihaloketones via ultrasound assisted p-tolylthiourea catalyzed tandem …
Number of citations: 18 www.sciencedirect.com

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